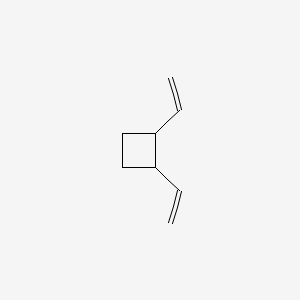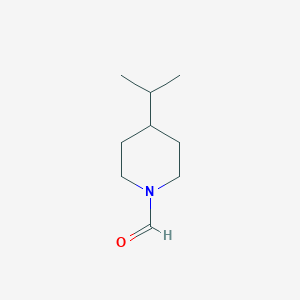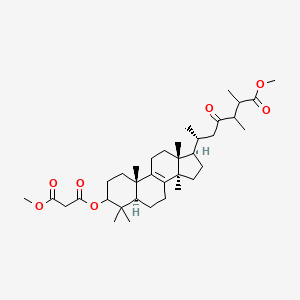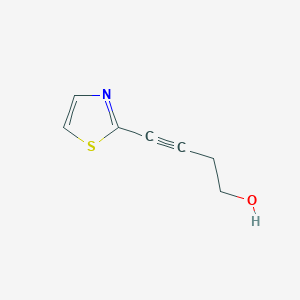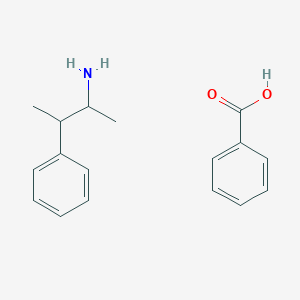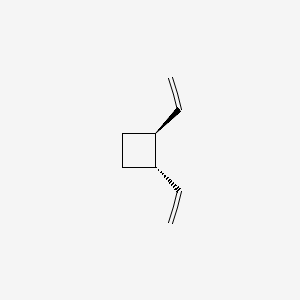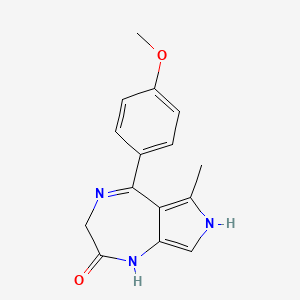
2-phenyl-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group attached to the nitrogen atom of the acetamide moiety, with an isopropyl group attached to the nitrogen atom as well
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of phenylacetic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for a specific period to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while substitution reactions can produce various substituted phenylacetamides .
Scientific Research Applications
2-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: The compound can be utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-phenylacetamide: Lacks the isopropyl group, making it less sterically hindered.
N-(propan-2-yl)acetamide: Lacks the phenyl group, resulting in different chemical properties.
2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide: Contains a thiazole ring, offering different biological activities.
Uniqueness
2-phenyl-N-(propan-2-yl)acetamide is unique due to the combination of the phenyl and isopropyl groups attached to the acetamide moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
5215-54-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H15NO/c1-9(2)12-11(13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI Key |
YCHQEGMDPWDDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


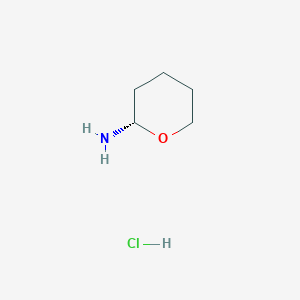
![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)

![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)
![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
